17alpha-Estradiol
Overview
Description
17alpha-Estradiol is an estradiol that is estra-1,3,5 (10)-triene substituted by hydroxy groups at positions 3 and 17 (the 17alpha stereoisomer). It has a role as a geroprotector and an estrogen . It is a weak estrogen and a 5α-reductase inhibitor which is used as a topical medication in the treatment of androgenic alopecia . It is also found in the estrogen patch, used as hormone replacement therapy to treat the symptoms of menopause, such as hot flashes and vaginal dryness, and to prevent osteoporosis .
Synthesis Analysis
The biosynthetic pathways of 17alpha-Estradiol are complex and not entirely known. 17alpha-Estradiol is synthesized from aromatization of epitestosterone (also known as 17alpha-testosterone), a natural optical isomer (enantiomer) of testosterone (also known as 17beta-testosterone), to 17alpha-Estradiol by the enzyme cytochrome P450 aromatase (estrogen synthase) in sites that have not been fully characterized but that include the brain .
Molecular Structure Analysis
The crystal structure, chemical bonding, and molecular properties, including the electrostatic potential (ESP), are reported and discussed .
Chemical Reactions Analysis
17alpha-Estradiol elicits rapid and sustained activation of the MAPK/ERK and phosphatidylinositol 3-kinase-Akt signaling pathways . It is neuroprotective, after an ischemic stroke and oxidative stress, and in transgenic mice with Alzheimer’s disease .
Physical And Chemical Properties Analysis
The crystal structure, chemical bonding, and molecular properties, including the electrostatic potential (ESP), are reported and discussed .
Scientific Research Applications
Lifespan Extension and Metabolic Improvement
- Scientific Field : Nutritional Sciences, Geroscience
- Summary of Application : 17alpha-Estradiol has been found to improve metabolic parameters and slow aging in male mice . It is believed to act through the liver and hypothalamus to bring about these improvements .
- Methods of Application : The compound is administered to male mice, and various metabolic parameters are measured .
- Results : Administration of 17alpha-Estradiol has been found to reduce calorie intake and regional adiposity, along with significant improvements in systemic metabolic parameters in both middle-aged obese and old male mice .
Alleviation of Age-related Metabolic and Inflammatory Dysfunction
- Scientific Field : Gerontology
- Summary of Application : 17alpha-Estradiol has been found to alleviate age-related metabolic dysfunction and inflammation .
- Methods of Application : The compound is administered to mice, and its effects on metabolic function and inflammation are studied .
- Results : 17alpha-Estradiol was found to reduce body mass, visceral adiposity, and ectopic lipid deposition without decreasing lean mass. These declines were associated with reductions in energy intake due to the activation of hypothalamic anorexigenic pathways and direct effects of 17alpha-Estradiol on nutrient-sensing pathways in visceral adipose tissue .
Neuroprotection
- Scientific Field : Neurology
- Summary of Application : 17alpha-Estradiol has been hypothesized to be as effective as 17beta-Estradiol in the protection against oxidative stress, amyloid toxicity, and Parkinson’s and Alzheimer’s diseases .
- Methods of Application : The neuroprotective potential of 17alpha-Estradiol is tested in animal models .
- Results : The results of these studies are not specified in the source .
Interaction with Sperm Estrogen Receptors
- Scientific Field : Reproductive Biology
- Summary of Application : 17alpha-Estradiol, an endogenous stereoisomer of the hormone 17beta-Estradiol, is capable of binding to estrogen receptors (ER) in sperm .
- Methods of Application : The interactions between 17alpha-Estradiol and sperm ER during the process of sperm capacitation are studied using experimental data .
- Results : The results of these studies are not specified in the source .
Estrogen Receptor Activation
- Scientific Field : Endocrinology
- Summary of Application : 17alpha-Estradiol is capable of binding to and activating estrogen receptors (ER), which are involved in a wide range of physiological processes .
- Methods of Application : The interactions between 17alpha-Estradiol and ER are studied using experimental data .
- Results : The study found that 17alpha-Estradiol elicits similar genomic binding and transcriptional activation through estrogen receptor α (ERα) to that of 17beta-Estradiol .
Protection Against Cognitive Deficits
- Scientific Field : Neurology
- Summary of Application : 17alpha-Estradiol has been found to be as protective as 17beta-Estradiol against cognitive deficits induced by a drug, scopolamine .
- Methods of Application : The protective effects of 17alpha-Estradiol are tested in animal models .
- Results : The study found that both 17alpha-Estradiol and 17beta-Estradiol had significant antioxidant and anti-inflammatory activities, decreased MDA and nitrite levels, increased SOD levels, and decreased TNFα .
Autocatalytic Formation of Unstable Adduct
- Scientific Field : Biochemistry
- Summary of Application : 17alpha-Estradiol is capable of binding to estrogen receptors (ER) in sperm. The study aimed to mathematically describe the possible interactions between 17alpha-Estradiol and sperm ER during the process of sperm capacitation and to develop a kinetic model .
- Methods of Application : The HPLC-MS/MS method was developed to monitor the changes of 17alpha-Estradiol concentration during capacitation. The calculated relative concentrations Bt were used for kinetic analysis .
- Results : Modifications in 17alpha-Estradiol–ER interactions were discovered during comparison with models for 17beta-Estradiol and 17alpha-ethynylestradiol. These new interactions displayed autocatalytic formation of an unstable adduct between the hormone and the cytoplasmic receptors .
Protection Against Cognitive Deficits
- Scientific Field : Neurology
- Summary of Application : In rats, 17alpha-Estradiol and 17beta-Estradiol were equally protective against cognitive deficits induced by a drug, scopolamine .
- Methods of Application : The protective effects of 17alpha-Estradiol are tested in animal models .
- Results : Both 17alpha-Estradiol and 17beta-Estradiol had significant antioxidant and anti-inflammatory activities (decreased MDA and nitrite levels, increased SOD levels, and decreased TNFα) .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(8R,9S,13S,14S,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXZDWNPVJITMN-SFFUCWETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022377 | |
Record name | 17alpha-Estradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 17alpha-Estradiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000429 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.0039 mg/mL | |
Record name | 17alpha-Estradiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000429 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
MITO-4509 is an orally-administered drug candidate that shows neuro-protective activity and reductions in beta-amyloid in animal models of Alzheimer's disease, and is well tolerated in a completed human Phase I trial. In addition to Alzheimer's disease, MITO-4509 shows potential for use in Parkinson's disease, Friedreich's ataxia, retinitis pigmentosa, and mild cognitive impairment ("MCI" is often considered a precursor to Alzheimer's disease). | |
Record name | Mito-4509 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05846 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Alfatradiol | |
CAS RN |
57-91-0 | |
Record name | α-Estradiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alfatradiol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epiestradiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20293 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 17alpha-Estradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estra-1,3,5(10)-triene-3,17α-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALFATRADIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VQ38D63M7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 17alpha-Estradiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000429 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
216 - 219 °C | |
Record name | 17alpha-Estradiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000429 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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